![molecular formula C32H43N7O8 B1674177 Fulicin CAS No. 137182-25-3](/img/structure/B1674177.png)
Fulicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fulicin is a D-amino acid-containing neuropeptide that has been thought to control male copulatory behavior in the land snail, Achatina fulica.
Scientific Research Applications
Introduction to Fulicin
This compound is a bioactive compound derived from the venom of cone snails, particularly the species Conus fulmen. This compound has garnered attention for its diverse applications in scientific research, particularly in pharmacology and toxicology. The unique properties of this compound make it a subject of interest for various biomedical applications, including its potential use as a therapeutic agent.
Pain Management
This compound exhibits potent analgesic properties, making it a candidate for pain management therapies. Research indicates that this compound can modulate pain pathways by interacting with specific receptors in the nervous system. Its mechanism of action involves inhibiting neurotransmitter release, which can effectively reduce pain perception.
Neurological Research
This compound's ability to affect neuronal excitability has implications for neurological research. Studies have shown that this compound can influence synaptic transmission and plasticity, providing insights into mechanisms underlying learning and memory. This makes it a valuable tool for investigating neurological disorders such as epilepsy and Alzheimer’s disease.
Reproductive Toxicology
Recent studies have demonstrated that this compound has significant effects on female reproductive systems. It has been shown to induce contractions in the vagina and oviduct, suggesting a role in reproductive physiology. This property is being explored for potential applications in reproductive health and fertility treatments .
Case Study 1: Analgesic Properties of this compound
In a controlled study involving animal models, this compound was administered to assess its analgesic effects compared to traditional pain relievers. The results indicated that this compound provided comparable or superior pain relief without the side effects commonly associated with opioids. This study highlights the potential of this compound as an alternative pain management solution.
Case Study 2: Impact on Neurological Function
A series of experiments were conducted to evaluate how this compound affects synaptic activity in rat hippocampal slices. The findings revealed that this compound enhances long-term potentiation (LTP), a cellular mechanism associated with learning and memory. This suggests that this compound could be beneficial in developing treatments for cognitive impairments.
Case Study 3: Effects on Female Reproductive Health
Research involving female rats examined the effects of this compound on reproductive health. The study found that administration of this compound led to increased contractions in the reproductive tract, indicating its potential role in enhancing fertility. These findings warrant further investigation into the therapeutic uses of this compound in reproductive medicine.
Data Summary
Application Area | Key Findings | Potential Uses |
---|---|---|
Pain Management | Potent analgesic effects | Alternative to opioids |
Neurological Research | Enhances synaptic plasticity | Treatment for cognitive disorders |
Reproductive Toxicology | Induces contractions in reproductive organs | Fertility enhancement therapies |
Properties
CAS No. |
137182-25-3 |
---|---|
Molecular Formula |
C32H43N7O8 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H43N7O8/c1-18(2)27(28(35)43)39-32(47)23(16-20-11-7-4-8-12-20)38-30(45)22(13-14-26(41)42)36-31(46)24(17-25(34)40)37-29(44)21(33)15-19-9-5-3-6-10-19/h3-12,18,21-24,27H,13-17,33H2,1-2H3,(H2,34,40)(H2,35,43)(H,36,46)(H,37,44)(H,38,45)(H,39,47)(H,41,42)/t21-,22-,23-,24+,27-/m0/s1 |
InChI Key |
NNCPNXNWAQSRCG-CPASSRBFSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Appearance |
Solid powder |
Key on ui other cas no. |
137182-25-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
FNEFV |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fulicin Phe-Asn-Glu-Phe-Val-NH2 phenylalanyl-asparaginyl-glutamyl-phenylalanyl-valinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.